Parvimoside B

Beschreibung

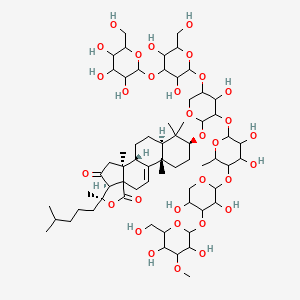

Parvimoside B (compound ID: 165) is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis. It belongs to a broader class of marine-derived saponins known for their structural complexity and diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties . Parvimoside B is structurally characterized by a lanostane-type triterpene aglycone linked to oligosaccharide chains, with variations in sugar composition and hydroxylation patterns distinguishing it from related compounds. Its isolation and preliminary characterization were reported alongside Parvimoside A (compound ID: 164), a structural analog from the same species .

Eigenschaften

Molekularformel |

C65H104O31 |

|---|---|

Molekulargewicht |

1381.5 g/mol |

IUPAC-Name |

(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |

InChI |

InChI=1S/C65H104O31/c1-25(2)11-10-16-64(8)53-29(69)19-63(7)28-12-13-35-61(4,5)36(15-17-62(35,6)27(28)14-18-65(53,63)60(82)96-64)91-59-52(40(74)34(24-85-59)90-57-47(81)51(39(73)33(22-68)88-57)94-56-43(77)41(75)37(71)31(20-66)87-56)95-55-44(78)42(76)48(26(3)86-55)92-54-45(79)49(30(70)23-84-54)93-58-46(80)50(83-9)38(72)32(21-67)89-58/h14,25-26,28,30-59,66-68,70-81H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57?,58?,59?,62-,63+,64+,65?/m1/s1 |

InChI-Schlüssel |

HYVSBXYYXRGWQB-JUMVDZCNSA-N |

Isomerische SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

Synonyme |

parvimoside B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Parvimoside B shares functional and biosynthetic similarities with other sea cucumber glycosides but exhibits distinct structural features and biological profiles. Below is a comparative analysis with key analogs:

Structural Comparison

The table below summarizes structural distinctions among Parvimoside B and related compounds:

Key Observations :

- Aglycone Diversity: Parvimoside B’s lanostane-type aglycone contrasts with the holostane backbone of Bivittoside C (166) and Marmoratoside B (172), which influences membrane interaction mechanisms .

- Functional Groups : Unlike 25-acetoxybivittoside D (168) (Bohadschia marmorata), Parvimoside B lacks acetyl modifications, which are linked to increased cytotoxicity in other analogs .

Pharmacokinetic and Stability Profiles

Q & A

Q. How is Parvimoside B structurally elucidated, and what analytical techniques are critical for confirming its molecular identity?

Methodological Answer: Structural elucidation of Parvimoside B involves a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Determines carbon-hydrogen frameworks and stereochemistry.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration for novel compounds.

Q. Table 1: Key Techniques for Structural Elucidation

| Technique | Parameters Analyzed | Advantages | Limitations | Reference |

|---|---|---|---|---|

| NMR (1D/2D) | , COSY, HSQC | High resolution for stereochemistry | Requires pure samples | |

| High-Resolution MS | Molecular ion peaks, isotopic patterns | Precise mass determination | Limited structural detail | |

| X-ray Diffraction | Crystal lattice structure | Definitive proof of configuration | Requires crystallizable form |

For reproducibility, experimental protocols must detail sample preparation, instrumentation parameters, and reference standards .

Q. What in vitro models are commonly used to assess the bioactivity of Parvimoside B, and how are they optimized?

Methodological Answer: Common models include:

- Cell-based assays (e.g., cytotoxicity, enzyme inhibition).

- Receptor-binding studies (e.g., fluorescence polarization, surface plasmon resonance).

Optimization Steps:

Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC values.

Control standardization : Use positive/negative controls (e.g., DMSO for solvent effects).

Replicate design : Triplicate measurements to account for variability.

Refer to experimental design frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align assays with research goals .

Q. How can researchers optimize the synthesis of Parvimoside B for higher yield and purity?

Methodological Answer: Synthetic optimization involves:

- Design of Experiments (DOE) : Test variables (e.g., temperature, catalysts) systematically.

- Analytical monitoring : Use HPLC or UPLC to track intermediates and purity.

- Green chemistry principles : Solvent selection (e.g., ethanol over dichloromethane) to improve sustainability.

Q. Table 2: Key Variables in Synthesis Optimization

| Variable | Impact on Yield/Purity | Analytical Tool |

|---|---|---|

| Reaction Time | Prolonged time may degrade product | TLC/HPLC |

| Catalyst Loading | Excess may cause side reactions | NMR/MS |

| Temperature | Higher temps accelerate reactions | GC (for volatile byproducts) |

Detailed protocols must be reported in supplementary materials for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of Parvimoside B?

Methodological Answer: Contradictions arise from variables like dosage, model systems, or analytical methods. Steps to resolve conflicts:

Meta-analysis : Compare studies using PRISMA guidelines to identify bias or heterogeneity .

Replication studies : Standardize protocols (e.g., cell lines, exposure time).

Mechanistic probing : Use knockout models or isotopic labeling to isolate pathways.

Q. Table 3: Conflicting Studies on Parvimoside B

| Study | Observed Effect | Key Variables Differing |

|---|---|---|

| A (2023) | Anti-inflammatory at 10 µM | Human macrophages vs. murine |

| B (2024) | No effect at 10 µM | Serum-free medium vs. FBS-supplemented |

What frameworks guide the development of targeted research questions for Parvimoside B studies?

Methodological Answer: Use structured frameworks to ensure rigor:

- PICO : Population (e.g., cell type), Intervention (dose), Comparison (control), Outcome (e.g., apoptosis).

- FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Example Research Question: "How does Parvimoside B modulate the NF-κB pathway in triple-negative breast cancer cells (PICO: Population=TNBC, Intervention=5–20 µM, Comparison=untreated cells, Outcome=NF-κB inhibition)?"

Q. How can multi-omics data be integrated to study Parvimoside B's mechanism of action?

Methodological Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC labeling to quantify protein changes.

- Metabolomics : LC-MS to track metabolite shifts.

Integration Strategy:

Use bioinformatics tools (e.g., KEGG pathway analysis) to link omics layers.

Validate findings with functional assays (e.g., CRISPR knockdown of key genes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.